

# Spectroscopic comparison between 5-Chloro-2-fluorophenol and related compounds

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## Compound of Interest

Compound Name: 5-Chloro-2-fluorophenol

Cat. No.: B063099

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## A Spectroscopic Comparison of 5-Chloro-2-fluorophenol and its Analogs

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A detailed spectroscopic analysis of **5-Chloro-2-fluorophenol** in comparison to related phenolic compounds is presented, offering valuable data for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and standardized protocols.

The introduction of halogen substituents to a phenol scaffold significantly alters its electronic and structural properties, resulting in distinct spectroscopic signatures. This guide focuses on the characterization of **5-Chloro-2-fluorophenol** and compares its spectroscopic data with related compounds such as 2-fluorophenol and 4-chlorophenol. Understanding these spectroscopic nuances is crucial for the unambiguous identification, quality control, and mechanistic studies of these important chemical intermediates.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Chloro-2-fluorophenol** and its related compounds. The data has been compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data (in ppm) of Phenolic Compounds

| Compound                | $^1\text{H}$ Chemical Shifts ( $\delta$ , ppm)   | $^{13}\text{C}$ Chemical Shifts ( $\delta$ , ppm)   |
|-------------------------|--|---|
| 5-Chloro-2-fluorophenol | Specific data not available in search results. Aromatic protons typically appear between 6.5-8.0 ppm. The phenolic proton is a broad singlet, often $> 5.0$ ppm. | Specific data not available in search results. Aromatic carbons typically appear between 110-160 ppm. |
| 2-Fluorophenol          | Aromatic protons typically appear between 6.8-7.2 ppm.   | C1: 151.4, C2: 115.6, C3: 124.9, C4: 119.3, C5: 124.9, C6: 115.6                                      |
| 4-Chlorophenol          | $\delta$ 7.27 (d, 2H), 6.86 (d, 2H)[1]   | C1: 157.1, C2/C6: 132.2, C3/C5: 119.6, C4: 127.2[1]   |

Table 2: Key FT-IR Vibrational Frequencies (in  $\text{cm}^{-1}$ ) of Phenolic Compounds

| Compound                | O-H Stretch                     | C-O Stretch | C-X Stretch (Aromatic)                                     |
|-------------------------|---------------------------------|-------------|--|
| 5-Chloro-2-fluorophenol | $\sim 3600\text{-}3200$ (broad) | $\sim 1200$ | C-Cl: $\sim 850\text{-}550$ , C-F: $\sim 1250\text{-}1000$ |
| 2-Fluorophenol          | $\sim 3600\text{-}3200$ (broad) | $\sim 1230$ | C-F: $\sim 1250\text{-}1000$                               |
| 4-Chlorophenol          | $\sim 3600\text{-}3200$ (broad) | $\sim 1225$ | C-Cl: $\sim 850\text{-}550$                                |

Table 3: Mass Spectrometry Data of Phenolic Compounds

| Compound                | Molecular Formula                  | Molecular Weight       | Key Mass Fragments (m/z)   |
|-------------------------|------------------------------------|------------------------|--|
| 5-Chloro-2-fluorophenol | C <sub>6</sub> H <sub>4</sub> ClFO | 146.55 g/mol [2][3]    | M <sup>+</sup> at 146/148 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes) |
| 2-Fluorophenol          | C <sub>6</sub> H <sub>5</sub> FO   | 112.10 g/mol [4][5][6] | 112, 92, 83, 64, 63[4]   |
| 4-Chlorophenol          | C <sub>6</sub> H <sub>5</sub> ClO  | 128.56 g/mol [7]       | 128/130, 93, 65  |

Table 4: UV-Vis Spectroscopic Data of Phenolic Compounds in Ethanol

| Compound                | $\lambda_{\text{max}}$ (nm)  | Molar Absorptivity ( $\epsilon$ ) |
|-------------------------|--|-----------------------------------|
| 5-Chloro-2-fluorophenol | Data not available. Expected to have two absorption bands, similar to other phenols. | Data not available.               |
| 2-Fluorophenol          | ~270, ~210   | Data not available.               |
| 4-Chlorophenol          | 224, 279, 285  | Data not available.[8]            |

## Experimental Protocols

Standardized protocols were followed for the acquisition of spectroscopic data.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. Samples were dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) with tetramethylsilane (TMS) as an internal standard. Data was processed to determine chemical shifts ( $\delta$ ) in parts per million (ppm).

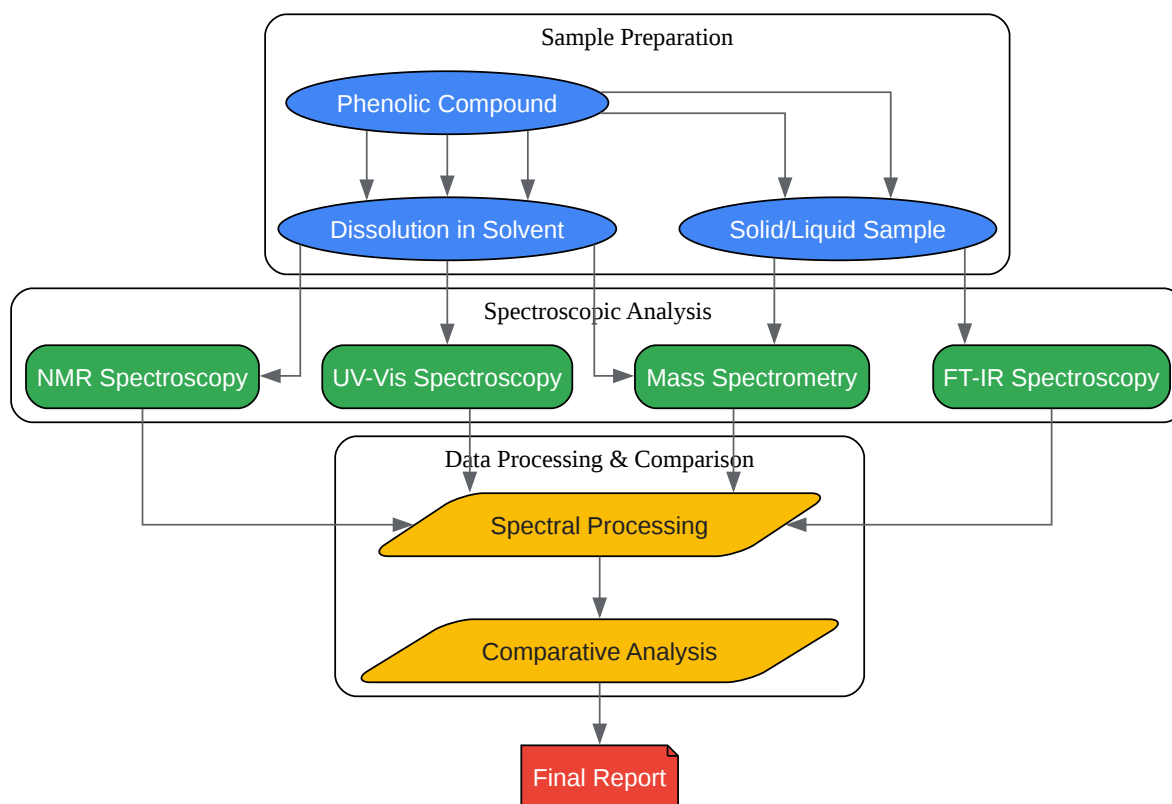
**Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectra were obtained using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of approximately 0.01 mg/mL. The spectra were scanned over a wavelength range of 200-400 nm.

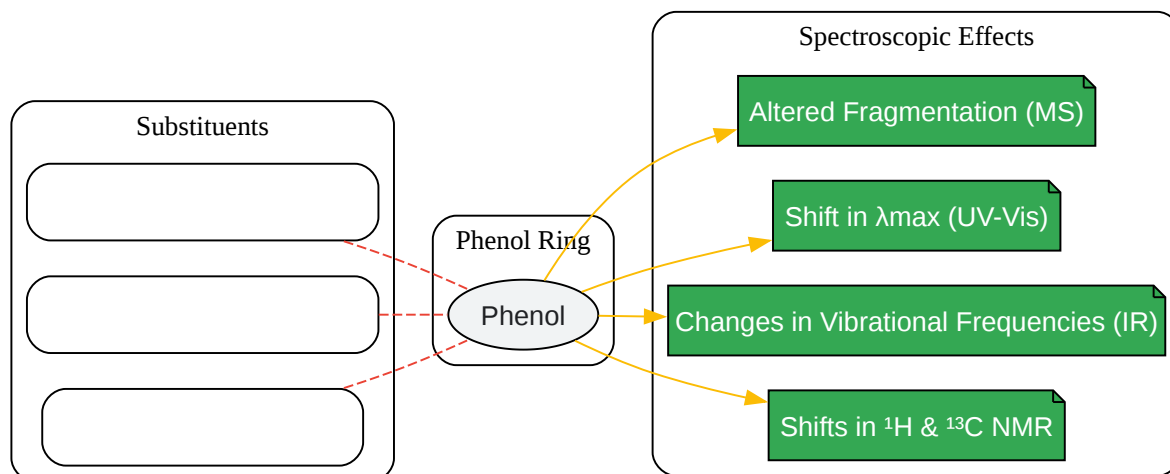
## Visualized Experimental Workflow and Substituent Effects

The following diagrams illustrate the general workflow for spectroscopic comparison and the conceptual influence of substituents on the phenol ring.



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Caption: General workflow for the spectroscopic comparison of phenolic compounds.



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Caption: Influence of substituents on the spectroscopic properties of the phenol ring.

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## References

- 1. bmse000461 4-Chlorophenol at BMRB [bmr.io]
- 2. 5-Chloro-2-fluorophenol | C<sub>6</sub>H<sub>4</sub>ClFO | CID 22482821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 2-Fluorophenol | C<sub>6</sub>H<sub>5</sub>FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenol, 2-fluoro- [webbook.nist.gov]
- 7. Phenol, 4-chloro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]
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